Methyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Overview
Description
Methyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride, also known as MMPP, is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of a six-membered ring with two nitrogen atoms. MMPP has been studied for its potential use as an inhibitor of enzyme-mediated reactions, as a ligand for protein-protein interactions, and as a tool for studying cell signaling pathways.
Scientific Research Applications
Synthesis and Chemical Properties
Practical Synthesis
A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of a new class of potent deoxycytidine kinase inhibitors, is described. The process is efficient and economical for producing the related compound, Methyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride (Zhang et al., 2009).
Reactions with Amines
The reactions of related pyrimidine compounds with various amines, such as butyl and benzylamine, have been studied, providing insight into the chemical behavior and potential applications of similar compounds (Yakubkene & Vainilavichyus, 1998).
Biological Activity
Antineoplastic Properties
Flumatinib, a compound with a similar pyrimidine and piperidine structure, shows significant antineoplastic activity, indicating the potential of Methyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride in cancer treatment (Gong et al., 2010).
Antibacterial and Antifungal Properties
Related pyrimidine compounds have shown promising antibacterial and antifungal activities, which could be explored in the context of Methyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride for potential antimicrobial applications (Mallikarjunaswamy et al., 2013).
Synthesis of Biologically Active Compounds
The compound serves as an intermediate in the synthesis of various biologically active compounds, such as those with potential antineoplastic, antibacterial, and antifungal properties, as demonstrated by its application in synthesizing a variety of pyrimidine derivatives (Pivazyan et al., 2019).
properties
IUPAC Name |
N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-9-7-11(13-2)16-12(15-9)8-10-3-5-14-6-4-10;;/h7,10,14H,3-6,8H2,1-2H3,(H,13,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZVGJXLNCEUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2CCNCC2)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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